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Compound of Interest

Compound Name: 1-Bromo-4-(isopentyloxy)benzene

Cat. No.: B7815280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-bromo-4-

(3-methylbutoxy)benzene, including its chemical identity, physical properties, synthesis, and

reactivity. Detailed experimental protocols for its synthesis via Williamson ether synthesis and

its potential applications in cross-coupling reactions are presented. This document is intended

to serve as a valuable resource for researchers and professionals in the fields of organic

chemistry, medicinal chemistry, and materials science.

Chemical Identity and Properties
1-bromo-4-(3-methylbutoxy)benzene is an aromatic ether derivative. Its chemical structure

consists of a benzene ring substituted with a bromine atom and a 3-methylbutoxy

(isopentyloxy) group at the para position.

Table 1: Chemical Identifiers and Physical Properties
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Property Value Reference

IUPAC Name
1-bromo-4-(3-

methylbutoxy)benzene
[1]

Synonyms

1-Bromo-4-

(isopentyloxy)benzene, p-

bromophenyl isopentyl ether

[1]

CAS Number 30752-24-0

Molecular Formula C11H15BrO [1]

Molecular Weight 243.14 g/mol [1]

Appearance
Colorless oil or white

crystalline solid

Boiling Point 148-150 °C (at 20 Torr)

Density 1.254 g/cm³

Solubility

Soluble in organic solvents

(e.g., ethanol, ether), sparingly

soluble in water.

Spectral Data:

Detailed spectral data for 1-bromo-4-(3-methylbutoxy)benzene, including ¹H NMR, ¹³C NMR,

Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available in public databases

such as PubChem.[1]

Synthesis
The primary synthetic route to 1-bromo-4-(3-methylbutoxy)benzene is the Williamson ether

synthesis, which involves the reaction of a phenoxide with an alkyl halide. An alternative

approach is the electrophilic bromination of (3-methylbutoxy)benzene.

Williamson Ether Synthesis
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This method involves the reaction of 4-bromophenol with 1-bromo-3-methylbutane in the

presence of a base.

4-Bromophenol

4-Bromophenoxide

Deprotonation

Base (e.g., KOH) 1-bromo-4-(3-methylbutoxy)benzene

SN2 Attack

1-Bromo-3-methylbutane

KBr

Click to download full resolution via product page

Figure 1: Williamson Ether Synthesis Pathway

Experimental Protocol: Synthesis of 1-bromo-4-(3-methylbutoxy)benzene via Williamson Ether

Synthesis

Materials:

4-Bromophenol

1-Bromo-3-methylbutane

Potassium hydroxide (KOH)

Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

Diethyl ether

Methylene chloride

Water

Anhydrous magnesium sulfate

Procedure:
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Preparation of the Phenoxide: In a round-bottom flask, dissolve 4-bromophenol in a

suitable solvent such as ethanol. Add a stoichiometric amount of a strong base, like

potassium hydroxide, to deprotonate the phenol and form the potassium 4-

bromophenoxide salt.

Reaction with Alkyl Halide: To the solution of the phenoxide, add 1-bromo-3-methylbutane

and a catalytic amount of tetrabutylammonium bromide (TBAB).

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the

progress of the reaction by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water

and diethyl ether to the reaction mixture and transfer it to a separatory funnel. Separate

the organic layer, and extract the aqueous layer with diethyl ether.

Purification: Combine the organic layers and wash with brine. Dry the organic layer over

anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude

product can be further purified by column chromatography on silica gel using a suitable

eluent system (e.g., hexane/ethyl acetate).

Electrophilic Aromatic Bromination
This method involves the direct bromination of (3-methylbutoxy)benzene using a bromine

source and a Lewis acid catalyst.

(3-Methylbutoxy)benzene

Arenium Ion Intermediate

Electrophilic Attack

Br2 / FeBr3

1-bromo-4-(3-methylbutoxy)benzeneDeprotonation

Click to download full resolution via product page

Figure 2: Electrophilic Bromination Pathway
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Experimental Protocol: Synthesis of 1-bromo-4-(3-methylbutoxy)benzene via Electrophilic

Bromination

Materials:

(3-Methylbutoxy)benzene

Bromine (Br₂)

Iron(III) bromide (FeBr₃) or iron filings

Dichloromethane (CH₂Cl₂)

Saturated sodium bicarbonate solution

Saturated sodium thiosulfate solution

Brine

Anhydrous magnesium sulfate

Procedure:

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic

stirrer, dissolve (3-methylbutoxy)benzene in dichloromethane. Add a catalytic amount of

iron(III) bromide or iron filings.

Addition of Bromine: Cool the flask in an ice bath. Slowly add a solution of bromine in

dichloromethane from the dropping funnel. Maintain the temperature below 10 °C during

the addition.

Reaction: Stir the reaction mixture at room temperature until the red color of bromine

disappears.

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium

thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel

and wash with saturated sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove

the solvent by rotary evaporation. The crude product can be purified by distillation under

reduced pressure or by column chromatography.

Reactivity and Potential Applications
The bromine atom on the benzene ring of 1-bromo-4-(3-methylbutoxy)benzene makes it a

versatile intermediate for various organic transformations, particularly in the realm of palladium-

catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of

complex organic molecules for pharmaceuticals, agrochemicals, and materials science.

Suzuki-Miyaura Coupling
This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl

bromide with an organoboron compound.

1-bromo-4-(3-methylbutoxy)benzene

4-(3-methylbutoxy)biphenyl derivative

Arylboronic Acid,
Pd Catalyst, Base

Click to download full resolution via product page

Figure 3: Suzuki-Miyaura Coupling Reaction

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

1-bromo-4-(3-methylbutoxy)benzene

Arylboronic acid

Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene, Ethanol, Water (solvent mixture)

Procedure:

To a reaction vessel, add 1-bromo-4-(3-methylbutoxy)benzene, the arylboronic acid,

palladium(II) acetate, triphenylphosphine, and potassium carbonate.

Add a degassed solvent mixture of toluene, ethanol, and water.

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several

hours, monitoring the reaction by TLC.

After completion, cool the reaction, add water, and extract with an organic solvent like

ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

concentrate.

Purify the product by column chromatography.

Buchwald-Hartwig Amination
This reaction forms a new carbon-nitrogen bond, which is a key transformation in the synthesis

of many pharmaceuticals.

1-bromo-4-(3-methylbutoxy)benzene

N-Aryl Amine Derivative

Amine (R-NH2),
Pd Catalyst, Ligand, Base

Click to download full resolution via product page
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Figure 4: Buchwald-Hartwig Amination Reaction

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

1-bromo-4-(3-methylbutoxy)benzene

Primary or secondary amine

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

Sodium tert-butoxide (NaOtBu)

Anhydrous toluene

Procedure:

In a glovebox or under an inert atmosphere, combine 1-bromo-4-(3-

methylbutoxy)benzene, the amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide in a

Schlenk tube.

Add anhydrous toluene and seal the tube.

Heat the reaction mixture with vigorous stirring. Monitor the reaction by TLC or GC-MS.

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

concentrate.

Purify the product by column chromatography.[2][3]

Grignard Reaction
The bromo-substituent can be converted into a Grignard reagent, which is a powerful

nucleophile for forming new carbon-carbon bonds with various electrophiles.
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1-bromo-4-(3-methylbutoxy)benzene

Grignard Reagent

Mg, THF Alcohol Derivative

Electrophile (e.g., R-CHO)

Click to download full resolution via product page

Figure 5: Grignard Reaction Pathway

Experimental Protocol: Grignard Reaction

Materials:

1-bromo-4-(3-methylbutoxy)benzene

Magnesium turnings

Anhydrous tetrahydrofuran (THF)

An electrophile (e.g., an aldehyde, ketone, or carbon dioxide)

Aqueous ammonium chloride solution

Procedure:

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

Add a solution of 1-bromo-4-(3-methylbutoxy)benzene in anhydrous THF dropwise to

initiate the formation of the Grignard reagent.

Once the Grignard reagent has formed, cool the solution and add the electrophile

dropwise.
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After the reaction is complete, quench by slowly adding a saturated aqueous solution of

ammonium chloride.

Extract the product with an organic solvent, dry the organic layer, and concentrate.

Purify the product by appropriate methods such as column chromatography or

recrystallization.[4][5]

Conclusion
1-bromo-4-(3-methylbutoxy)benzene is a valuable and versatile building block in organic

synthesis. Its synthesis is readily achievable through established methods like the Williamson

ether synthesis. The presence of the bromo-substituent opens up a wide array of possibilities

for further functionalization, particularly through modern cross-coupling reactions, making it a

key intermediate for the construction of more complex molecules relevant to the

pharmaceutical and materials science industries. This guide provides the foundational

knowledge and detailed protocols necessary for the effective utilization of this compound in a

research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7815280#iupac-name-for-1-bromo-4-3-methylbutoxy-
benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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